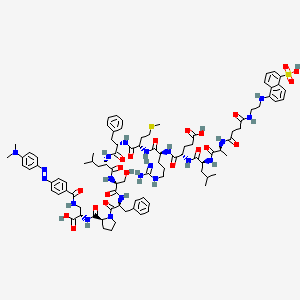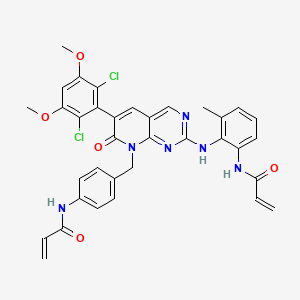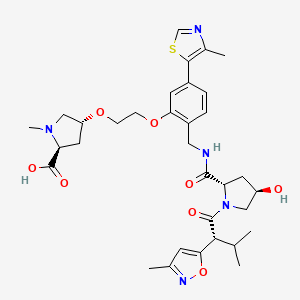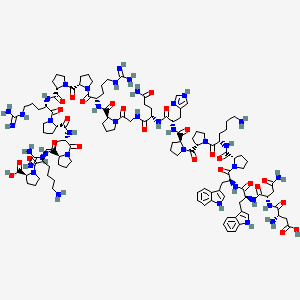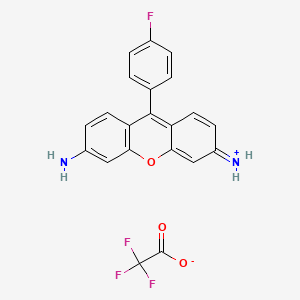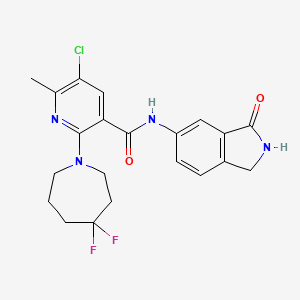
Analgesic agent-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Analgesic agent-2 is a compound known for its pain-relieving properties. It is part of a broader class of compounds known as analgesics, which are used to alleviate pain without causing loss of consciousness. This compound is particularly noted for its efficacy in treating moderate to severe pain, making it a valuable tool in both clinical and research settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Analgesic agent-2 typically involves a multi-step process. One common method includes the reaction of a primary amine with an aromatic aldehyde under acidic conditions to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants. The process typically involves the same synthetic route as in the laboratory but optimized for efficiency and cost-effectiveness. Purification is achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Analgesic agent-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol derivative.
科学的研究の応用
Analgesic agent-2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular processes and pain pathways.
Medicine: Explored for its potential in treating chronic pain conditions and as an alternative to opioid analgesics.
Industry: Utilized in the development of new pain-relief formulations and drug delivery systems.
作用機序
The mechanism of action of Analgesic agent-2 involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their pain-relieving effects. Additionally, this compound may modulate the activity of certain ion channels, reducing the transmission of pain signals.
類似化合物との比較
Similar Compounds
Acetaminophen: Another widely used analgesic with a different mechanism of action, primarily involving the inhibition of cyclooxygenase enzymes.
Ibuprofen: A nonsteroidal anti-inflammatory drug that also provides pain relief but with anti-inflammatory properties.
Aspirin: Known for its analgesic, anti-inflammatory, and antipyretic effects.
Uniqueness
Analgesic agent-2 is unique in its dual mechanism of action, targeting both neurotransmitter reuptake and ion channel modulation. This dual action makes it particularly effective in treating a broader range of pain conditions compared to other analgesics that typically have a single mode of action.
特性
分子式 |
C21H21ClF2N4O2 |
|---|---|
分子量 |
434.9 g/mol |
IUPAC名 |
5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl-N-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C21H21ClF2N4O2/c1-12-17(22)10-16(18(26-12)28-7-2-5-21(23,24)6-8-28)20(30)27-14-4-3-13-11-25-19(29)15(13)9-14/h3-4,9-10H,2,5-8,11H2,1H3,(H,25,29)(H,27,30) |
InChIキー |
BIDXREXVLYVFET-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=N1)N2CCCC(CC2)(F)F)C(=O)NC3=CC4=C(CNC4=O)C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
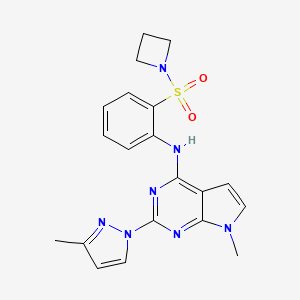
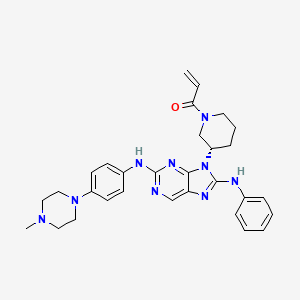
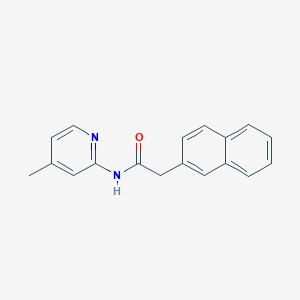
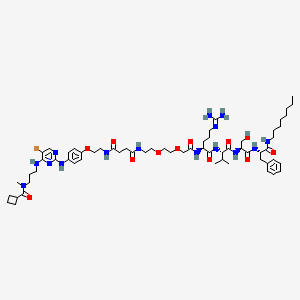
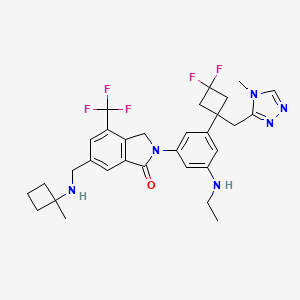

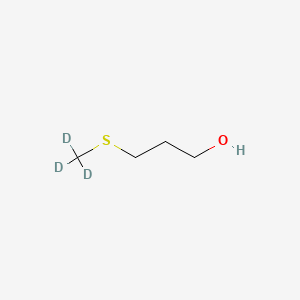
methyl phosphate](/img/structure/B12378501.png)
